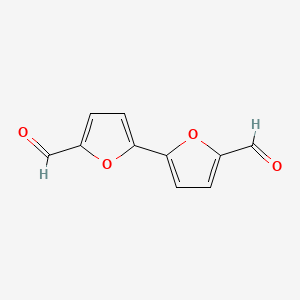

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

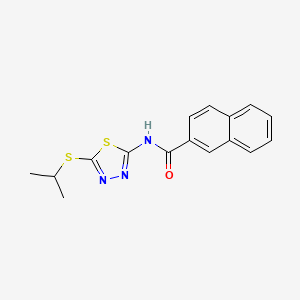

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is a chemical compound with the formula C10H6O4 and a molecular weight of 190.15 g/mol . It is used in pharmaceutical testing . It is a bifunctional reagent used in the synthesis of π-extended heteroarylfuran systems .

Synthesis Analysis

The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde involves several steps. One method involves the use of Suzuki coupling for the synthesis of stable dye-sensitized solar cells . Another method involves the reaction of substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid, bis(triphenylphosphine)palladium(II) chloride, and sodium carbonate in a mixture of acetonitrile and water .Molecular Structure Analysis

The molecular structure of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde consists of a furan ring with aldehyde groups on the 2 and 5 positions . This structure is similar to that of 2,5-Furandicarboxaldehyde, which also consists of a furan ring with aldehyde groups on the 2 and 5 positions .Chemical Reactions Analysis

The chemical reactions involving 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde are complex. It can undergo hydrolytic ring opening reactions to generate chain α-carbonyl aldehydes . It can also react with α-carbonyl aldehydes by acetalization .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Medicinal Chemistry

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . For example, furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Novel Compounds

The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in the synthesis of novel compounds . For instance, it has been used in the synthesis of furan-2-carbaldehyde-d .

Spectroscopic Characterization

The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in spectroscopic characterization studies . It has been characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .

Isotope Labeling

Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” can be used in isotope labeling studies .

Urease Inhibitors

The compound “5-(5-Formylfuran-2-yl)furan-2-carbaldehyde” could potentially be used in the development of urease inhibitors . The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .

Orientations Futures

Propriétés

IUPAC Name |

5-(5-formylfuran-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGULBLQLJTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)

![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)

![2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2739317.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)

![5-Chloro-2-[3-(difluoromethyl)pyrazol-1-yl]aniline](/img/structure/B2739334.png)